AT9283 is a highly potent, multi-targeted kinase inhibitor originally developed via fragment-based drug design. It exhibits low-nanomolar in vitro inhibitory activity against Aurora A (IC50 ~3.0 nM), Aurora B (IC50 ~3.0 nM), JAK2 (IC50 = 1.2 nM), and the BCR-ABL T315I mutant (IC50 ~4.0 nM) . Structurally characterized by a cyclopropyl urea scaffold, AT9283 was specifically optimized to overcome the high plasma protein binding and poor solubility typical of earlier lipophilic kinase inhibitors [1]. For procurement professionals and lead scientists, AT9283 represents a critical tool compound for modeling complex hematological malignancies, offering dual-pathway suppression and the ability to bypass standard gatekeeper mutations that render first-line therapeutics ineffective [2].
Substituting AT9283 with standard, single-target kinase inhibitors compromises experimental integrity in models of refractory disease. For instance, utilizing first-generation BCR-ABL inhibitors like imatinib fails in T315I-mutated models due to a steric clash with the bulky isoleucine gatekeeper residue, whereas AT9283's distinct binding mode bypasses this interaction entirely [1]. Furthermore, replacing AT9283 with highly selective Aurora inhibitors (e.g., alisertib) or JAK2 inhibitors (e.g., ruxolitinib) fails to suppress parallel survival pathways in complex myeloproliferative neoplasms, necessitating cumbersome multi-drug formulations to achieve the single-agent efficacy inherent to AT9283 [2].
In Ba/F3 cells expressing the imatinib-resistant BCR-ABL T315I mutation, AT9283 demonstrates potent anti-proliferative activity. Unlike imatinib, which suffers a steric clash with the isoleucine gatekeeper residue, AT9283's binding mode bypasses this interaction, maintaining low-nanomolar efficacy[1].
| Evidence Dimension | Cellular Proliferation IC50 (Ba/F3 T315I mutant) |
| Target Compound Data | AT9283: 10-21 nM |
| Comparator Or Baseline | Imatinib: Resistant (typically >10 μM) |
| Quantified Difference | Maintains low-nanomolar potency against mutant forms where imatinib fails |
| Conditions | Ba/F3 cell line assays, 24-72 hour incubation |
Procurement of AT9283 is essential for laboratories modeling refractory, imatinib-resistant chronic myeloid leukemia where standard first-generation BCR-ABL inhibitors fail.
Complex malignancies often rely on parallel survival pathways, rendering highly selective inhibitors insufficient. AT9283 simultaneously inhibits Aurora B (evidenced by reduced Histone H3 phosphorylation) and BCR-ABL/JAK pathways (evidenced by reduced STAT5/STAT3 phosphorylation) [1]. In contrast, selective procurement alternatives like alisertib only inhibit Aurora pathways, while ruxolitinib only suppresses JAK2/STAT3, requiring combination therapy to achieve dual blockade [2].
| Evidence Dimension | Target Pathway Suppression (p-HH3 and p-STAT) |
| Target Compound Data | AT9283: Dual inhibition of p-HH3 (>30 nM) and p-STAT (>300 nM) |
| Comparator Or Baseline | Alisertib: Inhibits p-HH3 only; Ruxolitinib: Inhibits p-STAT only |
| Quantified Difference | Single-agent dual-pathway blockade vs. single-pathway failure |
| Conditions | BCR-ABL+ and JAK2-dependent cell lines, Western blot analysis |
Eliminates the need to procure and formulate complex multi-drug cocktails for assays requiring simultaneous Aurora and JAK/STAT suppression.
AT9283 was engineered via fragment-based drug discovery, replacing a highly lipophilic phenyl amide with a cyclopropyl urea scaffold. This structural optimization significantly reduced plasma protein binding and improved thermodynamic solubility compared to earlier developmental analogs, allowing for reliable formulation in aqueous vehicles for in vivo models [1].
| Evidence Dimension | Thermodynamic Solubility and Plasma Protein Binding (PPB) |
| Target Compound Data | AT9283: 2.0 mg/mL at pH 7.0 (13 mg/mL at pH 5.5); PPB = 81.5% |
| Comparator Or Baseline | Early fragment analogs (e.g., compound 9): High lipophilicity, PPB = 99.5% |
| Quantified Difference | Significant reduction in PPB and multi-mg/mL aqueous solubility |
| Conditions | In vitro physicochemical profiling and mouse plasma assays |
Ensures reproducible formulation and consistent bioavailability in murine xenograft models without requiring excessive co-solvents.
Due to its ability to bypass the T315I gatekeeper mutation without steric clash, AT9283 is the preferred tool compound for xenograft models of refractory CML. Its use ensures robust anti-proliferative activity where standard first-line TKIs like imatinib fail [1].
In hematological models where both Aurora kinase-driven cell cycle progression and JAK2-driven survival pathways are active, AT9283 serves as a validated single-agent positive control. It effectively replaces the need to procure and optimize combinations of selective inhibitors like alisertib and ruxolitinib [2].
As a successful clinical candidate derived from FBDD, AT9283 is frequently procured as a structural and pharmacokinetic benchmark. Its optimized cyclopropyl urea scaffold provides a reference standard for achieving high aqueous solubility and reduced plasma protein binding in kinase inhibitor design [3].